molecular formula C5H13NS B3229218 1-(Methylsulfanyl)butan-2-amine CAS No. 1283030-37-4

1-(Methylsulfanyl)butan-2-amine

Cat. No.: B3229218
CAS No.: 1283030-37-4
M. Wt: 119.23 g/mol
InChI Key: FAAUQMPRGBNDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfanyl)butan-2-amine is an organic compound that contains a sulfur atom and an amine group . It has a molecular formula of C5H13NS .


Synthesis Analysis

The synthesis of amines, such as this compound, can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Reductive amination of aldehydes or ketones is also a possible route .


Molecular Structure Analysis

The molecular weight of this compound is approximately 119.23 g/mol . The InChI code for this compound is 1S/C5H13NS/c1-7-5-3-2-4-6/h2-6H2,1H3 .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo nucleophilic addition reactions with carbonyl compounds like aldehydes or ketones to form imines (with primary amines) or enamines (with secondary amines) .


Physical and Chemical Properties Analysis

Amines, including this compound, are known to act as weak organic bases . They can engage in hydrogen bonding with water, and amines of low molar mass are quite soluble in water . The basicity of amines can be influenced by the presence of an aromatic ring .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Tetrahydroazepines and Dihydroazepines : 1-(Methylsulfanyl)butan-2-amine has been utilized in chemical reactions leading to the synthesis of novel compounds like exomethylene tetrahydroazepines and dihydroazepines (Nedolya et al., 2011). Such compounds have potential applications in medicinal chemistry and materials science.

Organic Chemistry and Catalysis

  • Role in Asymmetric Synthesis of Amines : This compound has been implicated in the synthesis of N-tert-butanesulfinyl imines, which are key intermediates in the asymmetric synthesis of various amines, a process crucial in pharmaceutical synthesis (Ellman et al., 2002).

Nanotechnology and Material Science

  • Development of Magnetic Nanocatalysts : In the field of nanotechnology, this compound plays a role in the development of magnetic nanocatalysts. These catalysts have applications in the synthesis of fine chemicals and have potential for use in various industrial processes (Ghasemzadeh & Akhlaghinia, 2017).

Biochemistry and Medicinal Chemistry

  • Role in Antibiotic Synthesis : this compound is a key intermediate in the synthesis of certain antibiotics, exemplifying its importance in the creation of pharmaceutical agents (Fleck et al., 2003).

Analytical Chemistry

  • Application in Mass Spectrometry : The compound is also used in the study of fragmentation patterns in mass spectrometry, which is fundamental in the identification and analysis of various organic compounds (Klyba et al., 2013).

Mechanism of Action

Target of Action

This compound is a type of amine, and amines in general can interact with various biological targets, including enzymes and receptors . .

Mode of Action

The mode of action of 1-(Methylsulfanyl)butan-2-amine is not well-documented. As an amine, it can potentially undergo a variety of reactions. For instance, amines can react with carbonyl compounds to form imines, which can then be reduced to amines . They can also participate in nucleophilic substitution reactions . The exact mode of action for this specific compound would depend on its interaction with its biological targets, which are currently unknown.

Biochemical Pathways

Amines can be involved in a variety of biochemical processes, including the synthesis of proteins, neurotransmitters, and other biologically active molecules . The specific pathways affected by this compound would depend on its biological targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility, absorption, and interaction with biological targets . Temperature, presence of other molecules, and cellular conditions can also affect the compound’s action.

Biochemical Analysis

Biochemical Properties

1-(Methylsulfanyl)butan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with amine oxidases, which are enzymes involved in the deamination of amine-containing molecules. These interactions can lead to the formation of aminoaldehydes and hydrogen peroxide, which are crucial in various metabolic pathways . Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and localization within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism . Furthermore, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the downstream signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its activity and function . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response, and exceeding this threshold can result in detrimental effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it may influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific amino acids and their derivatives. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific amino acid transporters, and its distribution within cells can be influenced by binding to intracellular proteins. The transport and distribution of this compound are critical factors that influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within cells, such as the cytoplasm, mitochondria, or peroxisomes . The localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Properties

IUPAC Name

1-methylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUQMPRGBNDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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